molecular formula C19H20N2O2 B238733 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide

Cat. No. B238733
M. Wt: 308.4 g/mol
InChI Key: ZDBYFXUSBDHLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide, also known as BMB, is a compound that has gained attention in the scientific community due to its potential applications in various fields. BMB is a synthetic compound that is derived from the benzoxazole family, and its unique chemical structure has led to its investigation for various biological and chemical applications.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide has been shown to have low toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide has also been shown to have low toxicity and is well-tolerated in animal models, making it a promising candidate for further investigation. However, one limitation of using N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide in lab experiments is its limited solubility in aqueous solutions, which may limit its use in certain applications.

Future Directions

There are several future directions for the investigation of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide. One direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential as a fluorescent probe for the detection of metal ions. Additionally, the synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide derivatives with improved solubility and bioavailability may lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide involves the reaction of 2-methyl-5-nitrophenylacetic acid with 2-amino-5-methylphenol in the presence of a dehydrating agent. The resulting intermediate is then reduced to form N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide. The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide is a relatively simple process, and the compound can be obtained in high yields.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide has been shown to have potential as an anti-inflammatory and analgesic agent. It has also been investigated for its potential as a treatment for Alzheimer's disease and Parkinson's disease. In materials science, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide has been investigated for its potential as a fluorescent probe for the detection of metal ions. In organic synthesis, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide has been used as a building block for the synthesis of various compounds.

properties

Product Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide

InChI

InChI=1S/C19H20N2O2/c1-12(2)10-18(22)20-16-11-14(9-8-13(16)3)19-21-15-6-4-5-7-17(15)23-19/h4-9,11-12H,10H2,1-3H3,(H,20,22)

InChI Key

ZDBYFXUSBDHLHC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)CC(C)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)CC(C)C

Origin of Product

United States

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